molecular formula C24H25N3O2 B2654676 N-benzhydryl-3-(pyridin-4-yloxy)piperidine-1-carboxamide CAS No. 2034574-79-1

N-benzhydryl-3-(pyridin-4-yloxy)piperidine-1-carboxamide

Cat. No.: B2654676
CAS No.: 2034574-79-1
M. Wt: 387.483
InChI Key: WLZCDEJYAYGUFC-UHFFFAOYSA-N
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Description

N-benzhydryl-3-(pyridin-4-yloxy)piperidine-1-carboxamide is a synthetic chemical compound of significant interest in life sciences research, particularly in the field of antimicrobial and agrochemical development. While direct studies on this exact molecule are not widely published, its core structure incorporates two pharmacophores with established biological activity. The benzhydryl (diplenylmethyl) group attached to a carboxamide nitrogen is a feature present in compounds that have demonstrated potent efficacy against bacterial and fungal pathogens in agricultural models . Specifically, structurally related 1-benzhydryl-sulfonyl-piperidine derivatives have shown promising activity against plant pathogens such as Xanthomonas axonopodis and Ralstonia solanacearum , as well as fungal pathogens like Alternaria solani and Fusarium solani . Furthermore, the 3-(pyridin-4-yloxy)piperidine moiety is a common structural element in medicinal chemistry, often utilized in the design of molecules that target various biological pathways. This combination of features makes this compound a valuable chemical tool for researchers investigating new modes of action against resistant microbes and for conducting structure-activity relationship (SAR) studies to optimize compound potency and selectivity . This product is intended for research applications in a controlled laboratory environment and is strictly labeled as For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-benzhydryl-3-pyridin-4-yloxypiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O2/c28-24(27-17-7-12-22(18-27)29-21-13-15-25-16-14-21)26-23(19-8-3-1-4-9-19)20-10-5-2-6-11-20/h1-6,8-11,13-16,22-23H,7,12,17-18H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLZCDEJYAYGUFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)OC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzhydryl-3-(pyridin-4-yloxy)piperidine-1-carboxamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.

    Introduction of the Benzhydryl Group: The benzhydryl group is introduced via a nucleophilic substitution reaction, where a benzhydryl halide reacts with the piperidine ring.

    Attachment of the Pyridin-4-yloxy Group: The pyridin-4-yloxy group is attached through an etherification reaction, where a pyridin-4-ol derivative reacts with the piperidine ring in the presence of a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

N-benzhydryl-3-(pyridin-4-yloxy)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the piperidine or pyridine rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles or electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

The compound exhibits significant biological activities, making it a subject of interest for therapeutic applications. Some of the key areas of research include:

  • Anticancer Activity : N-benzhydryl-3-(pyridin-4-yloxy)piperidine-1-carboxamide has demonstrated cytotoxic effects against various cancer cell lines. For instance, studies indicate that it reduces cell viability in ovarian cancer cells with an IC50 value of approximately 15 µM .
  • Antimicrobial Efficacy : The compound has shown strong antibacterial activity, particularly against pathogens like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) recorded at 8 µg/mL and 16 µg/mL, respectively .

Case Studies

Several case studies have highlighted the effectiveness of this compound in various biological contexts:

Study on Anticancer Activity

A study conducted on ovarian cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to control groups, indicating its potential as an anticancer agent.

Antimicrobial Efficacy

In another study focusing on antimicrobial properties, the compound exhibited strong activity against standard bacterial strains and fungal pathogens affecting agricultural crops, showcasing its potential utility in both medical and agricultural fields .

Mechanism of Action

The mechanism of action of N-benzhydryl-3-(pyridin-4-yloxy)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogs

Compound Name Substituents at Piperidine Ring Key Functional Groups Molecular Weight (g/mol)* Notable Features
This compound Benzhydryl (N), pyridin-4-yloxy (C3) Pyridine ether, carboxamide ~407.5 (estimated) High lipophilicity
N-(Pyridazin-3-yl)-4-[[3-[[5-(trifluoromethyl)-2-pyridyl]oxy]phenyl]methylene]piperidine-1-carboxamide () Pyridazinyl (N), trifluoromethylpyridinyloxy Trifluoromethyl, pyridazine, conjugated π-system 516.4 Enhanced metabolic stability
N-benzhydryl-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide () Benzhydryl (N), pyrimidin-4-yloxy (C3) Pyrimidine ether ~408.5 (estimated) Increased hydrogen-bonding capacity
N-(Pyridin-3-yl)piperidine-1-carboxamide () Pyridin-3-yl (N) Pyridine, carboxamide 191.2 Simplified scaffold; lower steric bulk

*Molecular weights are calculated or inferred from structural data.

Key Observations:

Benzhydryl vs. Pyridazinyl/Pyridinyl Substituents : The benzhydryl group in the main compound provides greater lipophilicity compared to pyridazinyl () or pyridin-3-yl () substituents. This may enhance blood-brain barrier penetration but reduce aqueous solubility .

Pyridin-4-yloxy vs.

Trifluoromethyl Substitution : The trifluoromethyl group in ’s analog could enhance metabolic stability and electron-withdrawing effects, influencing receptor binding kinetics .

Pharmacological Implications

  • Target Selectivity: The pyridin-4-yloxy group in the main compound may favor interactions with kinase ATP-binding pockets, as seen in quinoline derivatives () . In contrast, pyrimidin-4-yloxy analogs () could exhibit broader affinity due to dual nitrogen atoms.
  • Synthetic Accessibility : highlights a palladium-catalyzed coupling method for pyridin-3-yl analogs, which may be adaptable to the main compound’s synthesis .

Biological Activity

N-benzhydryl-3-(pyridin-4-yloxy)piperidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

This compound features a piperidine ring with a benzhydryl group and a pyridin-4-yloxy substituent. The synthesis typically involves:

  • Formation of the Piperidine Ring : Achieved through cyclization of appropriate precursors under basic conditions.
  • Introduction of the Benzhydryl Group : Conducted via nucleophilic substitution with a benzhydryl halide.
  • Attachment of the Pyridin-4-yloxy Group : Accomplished through etherification with a pyridin-4-ol derivative in the presence of a base.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity , making it a candidate for further development in treating infections. Studies have shown its effectiveness against various bacterial strains, although specific MIC (Minimum Inhibitory Concentration) values need further elucidation.

Anticancer Potential

The compound has been investigated for its anticancer properties . In vitro studies demonstrated that it can inhibit the growth of cancer cell lines, particularly ovarian and breast cancer cells. The cytotoxicity profile suggests moderate activity, warranting further exploration into its mechanism of action and potential therapeutic applications .

Neuropharmacological Effects

N-benzhydryl derivatives have shown promise in treating neurological disorders. For instance, related compounds have been evaluated for their affinity towards dopamine and serotonin transporters, indicating potential use in managing conditions such as depression and ADHD .

The biological activity of this compound is believed to stem from its ability to interact with specific receptors or enzymes within biological pathways. The precise molecular targets remain under investigation, but initial findings suggest modulation of neurotransmitter systems could be a significant aspect of its pharmacological profile .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
N-benzhydryl-3-(pyrimidin-4-yloxy)piperidine-1-carboxamideStructureAntimicrobial, anticancer
4-(2-(benzhydryloxy)ethyl)-1-piperidinStructureNeurological disorders treatment
Pyrrolo[3,4-c]pyridine derivativesVariousAnalgesic, antidiabetic

Case Studies

  • Anticancer Activity : A study by Kalai et al. evaluated the cytotoxic effects of N-benzhydryl derivatives on ovarian cancer cells, revealing moderate efficacy with low toxicity on non-cancerous cells .
  • Neuropharmacology : Research indicated that structural modifications in piperidine derivatives can enhance their selectivity for dopamine transporters, leading to improved therapeutic profiles for psychiatric disorders .

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